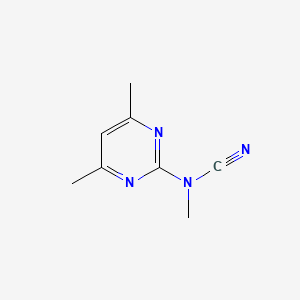![molecular formula C20H23N3O4S B5865371 N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)
N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, this compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of these disorders. Additionally, this compound has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. These findings suggest that this compound may have potential therapeutic applications in the treatment of these disorders in humans.
Mechanism of Action
N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is a selective agonist for the mGluR7 receptor, which is a member of the metabotropic glutamate receptor family. Activation of mGluR7 has been shown to have a variety of effects on neuronal function, including modulation of neurotransmitter release, regulation of ion channels, and modulation of synaptic plasticity. This compound has been shown to enhance the activity of mGluR7, which in turn leads to the modulation of these neuronal functions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. In preclinical studies, this compound has been shown to reduce anxiety-like behavior, increase locomotor activity, and enhance cognitive function and memory. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia. These findings suggest that this compound may have potential therapeutic applications in the treatment of these disorders in humans.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its selectivity for the mGluR7 receptor. This allows researchers to specifically target this receptor and study its effects on neuronal function. Additionally, this compound has been extensively studied in animal models, which provides a wealth of information on its effects and potential therapeutic applications. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. Careful consideration should be given to the dosage and administration of this compound in order to minimize these effects.
Future Directions
There are several future directions for research on N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further preclinical and clinical studies are needed to determine the efficacy and safety of this compound in these disorders. Additionally, research on the mechanism of action of mGluR7 and its modulation by this compound may provide insights into the development of new therapies for these disorders. Finally, research on the toxicity and side effects of this compound may help to optimize its use in lab experiments and potential therapeutic applications.
Synthesis Methods
The synthesis of N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide involves several steps, starting with the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-acetylaniline in the presence of a base to yield N-[4-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide. The nitro group is then reduced to an amino group using palladium on carbon in the presence of hydrogen gas. Finally, the amino group is protected with a pyrrolidine-1-sulfonyl chloride group to yield this compound.
properties
IUPAC Name |
N-(4-acetamidophenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-5-6-16(13-19(14)28(26,27)23-11-3-4-12-23)20(25)22-18-9-7-17(8-10-18)21-15(2)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIWZQCFQLSROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-yl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5865292.png)
![2-[4-(cyclohexylmethyl)-1-piperazinyl]ethanol](/img/structure/B5865301.png)




![N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865335.png)

![N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5865346.png)
![6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5865354.png)

![N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5865377.png)
![ethyl 2-{[(dimethylamino)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5865378.png)
